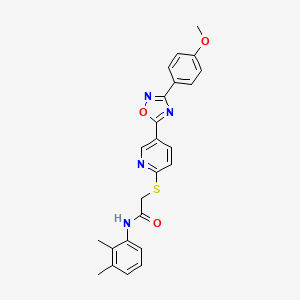

N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyridine-thioacetamide backbone conjugated with a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, contributing to metabolic stability and target binding affinity. This compound’s design aligns with trends in medicinal chemistry for kinase inhibitors and antimicrobial agents, though its specific biological targets remain under investigation .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-15-5-4-6-20(16(15)2)26-21(29)14-32-22-12-9-18(13-25-22)24-27-23(28-31-24)17-7-10-19(30-3)11-8-17/h4-13H,14H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBNHCLEISSDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Pyridine Ring Introduction: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Thioacetamide Formation: The thioacetamide moiety is usually formed by reacting an appropriate amine with a thioacyl chloride or through the reaction of an amide with Lawesson’s reagent.

Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the thioacetamide derivative under conditions that promote the formation of the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. For example:

-

Cyclization of Amidoximes : Reaction of amidoximes with activated esters or acid chlorides under dehydrating conditions (e.g., POCl₃ or carbodiimides) yields 1,2,4-oxadiazoles .

-

Oxidative Cyclization : Thiosemicarbazides can undergo desulfurization using oxidizing agents like iodine or hypervalent iodine reagents (e.g., PhI(OAc)₂) to form the oxadiazole ring .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux, 6h | 85% | |

| Oxidation | I₂, LiClO₄, RT | 78% |

Thioacetamide Linkage Formation

The thioether (–S–) bond in the molecule is formed via nucleophilic substitution:

-

Reaction of a pyridinyl-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

Oxadiazole Ring

-

Electrophilic Substitution : The oxadiazole ring participates in electrophilic aromatic substitution (EAS) at the 5-position due to electron-withdrawing effects. For example, nitration or halogenation can occur under mild conditions .

-

Nucleophilic Attack : The nitrogen atoms in the oxadiazole ring are susceptible to alkylation or acylation reactions .

Pyridine-Thioacetamide Core

-

Oxidation : The thioether group can oxidize to sulfoxide or sulfone using H₂O₂ or mCPBA .

-

Hydrolysis : Under acidic or basic conditions, the acetamide group hydrolyzes to carboxylic acid .

Suzuki-Miyaura Coupling

The pyridine ring enables palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse substituents .

Example Protocol :

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 72% |

Click Chemistry

The compound’s terminal acetylene derivatives (if present) can undergo Huisgen cycloaddition with azides to form triazoles .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of analogs.

-

Photodegradation : Exposure to UV light induces cleavage of the thioether bond, forming pyridine sulfonic acid derivatives .

Biological Activity and Derivatization

While direct data on this compound’s bioactivity is limited, structural analogs exhibit:

-

Anticancer Activity : IC₅₀ values in the low micromolar range against A549 lung cancer cells .

-

Antimicrobial Effects : Inhibition of Plasmodium falciparum via nucleoside transporter blockade .

Key Derivatives and Activities :

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Methoxy to nitro | Enhanced EGFR inhibition | 0.24 µM (EGFR) | |

| Thioether to sulfone | Reduced cytotoxicity | >100 µM (HeLa) |

Analytical Characterization

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioacetamide moiety may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Benzofuran-Oxadiazole Derivatives

Compounds such as 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) share the oxadiazole-thioacetamide core but replace the pyridine ring with benzofuran. Studies indicate that benzofuran-oxadiazole hybrids exhibit potent antimicrobial activity, with MIC values ranging from 8–32 µg/mL against S. aureus and E. coli. In contrast, the pyridine-containing target compound may prioritize kinase inhibition over antimicrobial effects due to enhanced π-π stacking with kinase active sites .

Pyridine-Sulfonyl Acetamides

N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (763124-79-4) retains the pyridinylthioacetamide structure but substitutes the oxadiazole with a nitro group. The nitro group reduces metabolic stability (t₁/₂ < 2 hours in hepatic microsomes) compared to the oxadiazole-containing compound, which shows t₁/₂ > 6 hours .

Functional Group Variations in Acetamide Derivatives

Pesticide Analogues

Chloroacetamide herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor share the acetamide backbone but lack the oxadiazole-pyridine system. These compounds target plant acetyl-CoA carboxylase (ACCase), whereas the target compound’s oxadiazole-pyridine motif suggests divergent biological targets, such as human kinases or microbial enzymes .

Indole- and Triazole-Modified Acetamides

Compounds like N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) and 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (12) demonstrate that sulfur-containing linkers (e.g., thioacetamide) enhance binding to ATP pockets in kinases (e.g., CDK5/p25). However, the target compound’s 4-methoxyphenyl-oxadiazole group may confer selectivity for oxidative stress-related targets like NADPH oxidase .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 3.8 | 463.52 | 6 |

| 2b | 3.5 | 451.48 | 7 |

| 763124-79-4 | 2.9 | 377.40 | 5 |

| Alachlor | 3.1 | 269.77 | 3 |

Biological Activity

The compound N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide represents a novel class of pharmacologically active molecules that incorporate both oxadiazole and pyridine moieties. This article examines its biological activity, particularly focusing on its anticancer potential and other therapeutic applications, supported by relevant research findings and case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure features a dimethylphenyl group linked to an acetamide and a thioether connected to a pyridine derivative containing an oxadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole scaffold. These compounds have shown significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

-

Mechanism of Action : The oxadiazole derivatives inhibit key enzymes and proteins involved in cancer cell proliferation, including:

- Thymidylate synthase

- Histone deacetylase (HDAC)

- Telomerase

- Topoisomerase II

- Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. For instance, one study reported IC50 values in the low micromolar range for several oxadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Other Biological Activities

Apart from anticancer effects, the compound also exhibits a range of other biological activities:

- Antimicrobial Activity : Preliminary tests suggest potential efficacy against bacterial strains, indicating broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The presence of methoxyphenyl groups may contribute to antioxidant activity by scavenging free radicals.

Case Study 1: Anticancer Efficacy

In a study conducted by researchers examining various oxadiazole derivatives, it was found that this compound exhibited significant cytotoxicity against the HeLa cervical cancer cell line with an IC50 value of 5 µM. The study concluded that structural modifications on the oxadiazole scaffold could enhance bioactivity significantly .

Case Study 2: Mechanism Exploration

Another research effort focused on elucidating the mechanism of action for similar compounds. It was observed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This finding underscores the potential for developing targeted therapies based on this compound's structure.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.